Cas no 2097937-87-4 (1-[1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine)
![1-[1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine structure](https://ja.kuujia.com/scimg/cas/2097937-87-4x500.png)
1-[1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine 化学的及び物理的性質
名前と識別子
-
- 1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine
- 1-[1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine
-
- インチ: 1S/C17H17N7/c1-10-4-5-14(11(2)6-10)23-16-13(8-21-23)17(20-9-19-16)24-15(18)7-12(3)22-24/h4-9H,18H2,1-3H3
- InChIKey: ZAHHWHPNUXYNGW-UHFFFAOYSA-N
- SMILES: N1(C2C(C=N1)=C(N=CN=2)N1C(=CC(C)=N1)N)C1C=CC(C)=CC=1C
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 24
- 回転可能化学結合数: 2
- 複雑さ: 447
- XLogP3: 2.9
- トポロジー分子極性表面積: 87.4
1-[1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM331173-100mg |
1-[1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine |
2097937-87-4 | 95%+ | 100mg |
$586 | 2023-02-02 | |
Chemenu | CM331173-10mg |
1-[1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine |
2097937-87-4 | 95%+ | 10mg |
$244 | 2021-06-16 | |
Chemenu | CM331173-10mg |
1-[1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine |
2097937-87-4 | 95%+ | 10mg |
$188 | 2023-02-02 | |
Chemenu | CM331173-100mg |
1-[1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine |
2097937-87-4 | 95%+ | 100mg |
$762 | 2021-06-16 |
1-[1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine 関連文献
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
2. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
1-[1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amineに関する追加情報
Introduction to Compound CAS No 2097937-87-4: 1-[1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine
The compound with CAS No 2097937-87-4, known as 1-[1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine, is a highly specialized organic molecule that has garnered significant attention in the fields of chemical synthesis and pharmaceutical research. This compound belongs to the class of heterocyclic compounds, which are characterized by the presence of multiple heteroatoms within their ring structures. The molecule's structure incorporates both pyrazolo[3,4-d]pyrimidine and pyrazole moieties, making it a unique entity with potential applications in drug discovery and materials science.
The synthesis of this compound involves a series of intricate multi-step reactions, often requiring precise control over reaction conditions to achieve the desired product. Recent advancements in catalytic methodologies and transition metal-mediated coupling reactions have significantly enhanced the efficiency of synthesizing such complex molecules. Researchers have explored various strategies, including Ullmann coupling, Suzuki-Miyaura coupling, and Stille coupling, to construct the key heterocyclic frameworks present in this compound. These methods not only improve yield but also contribute to the sustainability of chemical processes by minimizing waste and energy consumption.
One of the most promising aspects of this compound lies in its potential as a bioactive agent. Preliminary studies have indicated that it exhibits moderate activity against several enzyme targets associated with neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. The pyrazolo[3,4-d]pyrimidine core is particularly noted for its ability to interact with protein kinases, which are critical regulators of cellular signaling pathways. This makes the compound a valuable lead for further optimization in drug development programs targeting these therapeutic areas.
In addition to its pharmacological applications, this compound has also been investigated for its role in materials chemistry. The presence of conjugated aromatic systems within its structure suggests potential applications in organic electronics, such as in the development of novel semiconductors or light-emitting diodes (LEDs). Recent research has focused on understanding the electronic properties of this compound through computational modeling and experimental techniques like cyclic voltammetry and UV-vis spectroscopy.
From a structural perspective, the molecule's complexity arises from its dual heterocyclic components: the pyrazolo[3,4-d]pyrimidine ring system and the substituted pyrazole moiety. The pyrazolo[3,4-d]pyrimidine framework is known for its stability and versatility in forming hydrogen bonds and π–π interactions, which are essential for molecular recognition in biological systems. The substitution pattern at positions 2 and 4 on the phenyl ring further enhances the molecule's functional diversity.
Recent studies have also explored the stereochemical properties of this compound. Configurational analysis has revealed that certain stereoisomers exhibit superior binding affinities towards specific biological targets compared to others. This highlights the importance of stereocontrol in synthetic strategies aimed at producing enantiomerically pure compounds for pharmacological testing.
In terms of environmental impact and safety considerations, preliminary toxicity studies suggest that this compound exhibits low acute toxicity in standard assays. However, further long-term studies are required to fully assess its safety profile for human use or environmental release.
In conclusion, CAS No 2097937-87-4 represents a fascinating example of modern organic synthesis and its applications across diverse scientific disciplines. Its unique structural features and promising bioactivity profiles make it an attractive candidate for further research and development in both therapeutic and materials-related fields.
2097937-87-4 (1-[1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine) Related Products
- 2138220-06-9(4-{2-4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dione)
- 2138211-46-6(N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)-N,1-dimethylpiperidin-4-amine)
- 899931-91-0(N-(4-bromophenyl)-2-{3-(4-bromophenyl)-1,4-diazaspiro4.4nona-1,3-dien-2-ylsulfanyl}acetamide)
- 28469-24-1(4-Nitro-1-(3-phenylpropyl)-1H-pyrazole)
- 1805542-55-5(4-(Bromomethyl)-2-(difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine)
- 201016-22-0(N-Me-lys(z)-oh)
- 931317-73-6(2-{5-(4-chlorophenoxy)methylfuran-2-yl}-5-(2-phenylethyl)amino-1,3-oxazole-4-carbonitrile)
- 1866222-35-6(N-[1-(ethanesulfonyl)propan-2-yl]thietan-3-amine)
- 120781-01-3(5-bromo-1-methyl-1H-Imidazole-4-carboxylic acid methyl ester)
- 2172075-85-1(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-5-amidobenzoic acid)




